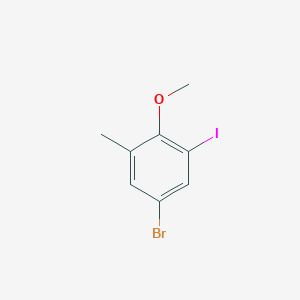
5-Bromo-1-iodo-2-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-iodo-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, featuring bromine, iodine, methoxy, and methyl substituents. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method starts with 2-methoxy-3-methylbenzene, which undergoes bromination using bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine substituent. The resulting product is then subjected to iodination using iodine and an oxidizing agent such as nitric acid to introduce the iodine substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-iodo-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing bromine or iodine.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Scientific Research Applications
5-Bromo-1-iodo-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of halogenated compounds with biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1-iodo-2-methoxy-3-methylbenzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-withdrawing halogen substituents makes the compound reactive towards nucleophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
- 5-Bromo-1-iodo-2-(methoxymethoxy)-3-methylbenzene
Uniqueness
5-Bromo-1-iodo-2-methoxy-3-methylbenzene is unique due to the specific combination of bromine, iodine, methoxy, and methyl substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8BrIO |
|---|---|
Molecular Weight |
326.96 g/mol |
IUPAC Name |
5-bromo-1-iodo-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrIO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3 |
InChI Key |
USQGSWOXVNCLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


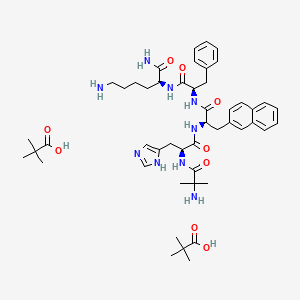
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
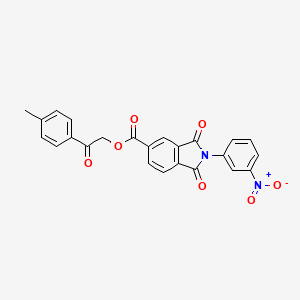
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)
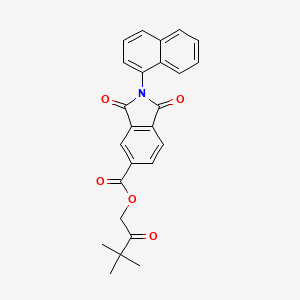

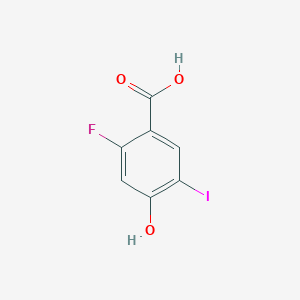
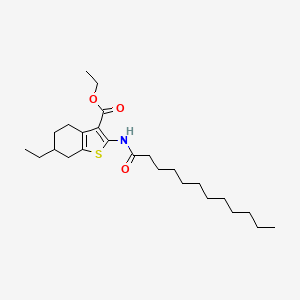
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
